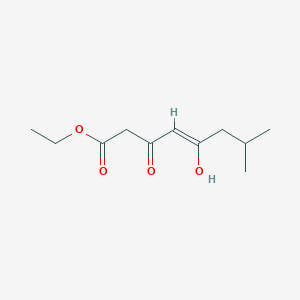
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 3-methoxy-4-methylphenylpropanoic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are typically formed.
Substitution: Various substituted aromatic compounds can be produced.
科学研究应用
Chemistry
In chemistry, this compound is used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized with this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
作用机制
The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions.
相似化合物的比较
Similar Compounds
Boc (tert-butyloxycarbonyl) protected compounds: These compounds also serve as protecting groups for amino acids but are removed under different conditions.
Cbz (carbobenzyloxy) protected compounds: Another class of protecting groups used in peptide synthesis.
Uniqueness
The uniqueness of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid lies in its stability and ease of removal, making it a preferred choice in peptide synthesis.
属性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-16-11-12-17(14-24(16)31-2)13-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,14,22-23H,13,15H2,1-2H3,(H,27,30)(H,28,29) |
InChI 键 |
SVWDGESJFLRLLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


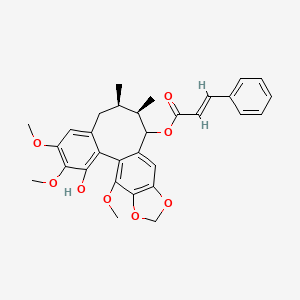
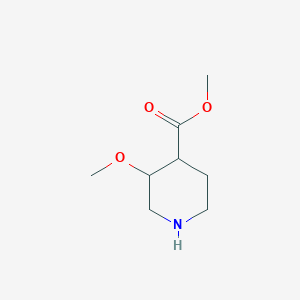
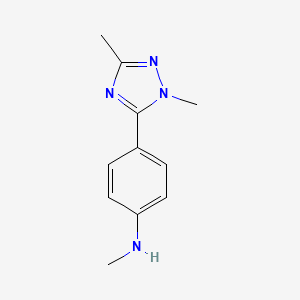
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
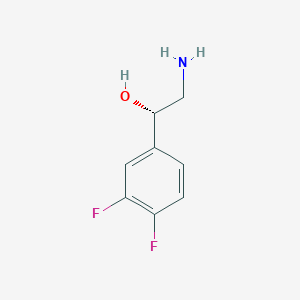
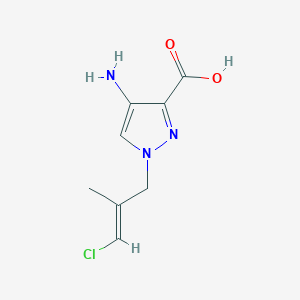
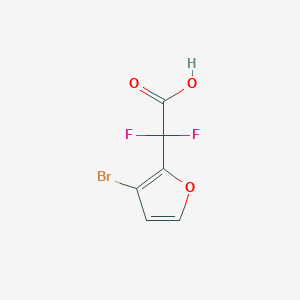
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
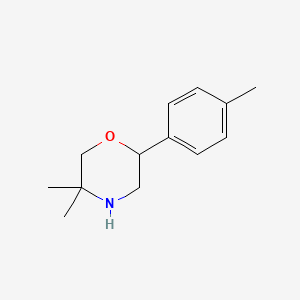
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
